molecular formula C7H2BrF3N2O B1376921 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine CAS No. 1260656-87-8

6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine

Cat. No.: B1376921
CAS No.: 1260656-87-8
M. Wt: 267 g/mol
InChI Key: YLKAWUQJYWNOHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine is a heterocyclic compound that contains both bromine and trifluoromethyl groups It is known for its unique chemical structure, which combines an oxazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a 2-aminopyridine derivative.

    Introduction of the Bromine Atom: Bromination can be achieved using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is employed in the study of biological pathways and mechanisms, often as a probe or inhibitor in biochemical assays.

    Industrial Chemistry: The compound is used in the synthesis of agrochemicals and specialty chemicals, where its reactivity and functional groups are advantageous.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-(trifluoromethyl)oxazolo[4,5-b]pyridine: Similar structure but with a chlorine atom instead of bromine.

    6-Fluoro-2-(trifluoromethyl)oxazolo[4,5-b]pyridine: Contains a fluorine atom instead of bromine.

    2-(Trifluoromethyl)oxazolo[4,5-b]pyridine: Lacks the halogen atom at the 6-position.

Uniqueness

6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct chemical and physical properties. The bromine atom allows for specific halogen bonding interactions, while the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

6-bromo-2-(trifluoromethyl)-[1,3]oxazolo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF3N2O/c8-3-1-4-5(12-2-3)13-6(14-4)7(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKAWUQJYWNOHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1OC(=N2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743684
Record name 6-Bromo-2-(trifluoromethyl)[1,3]oxazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260656-87-8
Record name 6-Bromo-2-(trifluoromethyl)[1,3]oxazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine
Reactant of Route 3
Reactant of Route 3
6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine
Reactant of Route 4
Reactant of Route 4
6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine
Reactant of Route 5
Reactant of Route 5
6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine
Reactant of Route 6
Reactant of Route 6
6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.